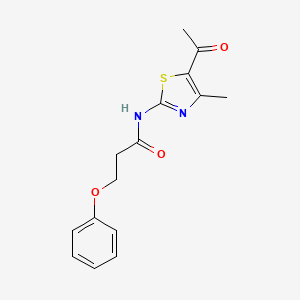![molecular formula C14H10Cl3NO3S B2611516 N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide CAS No. 339107-33-4](/img/structure/B2611516.png)
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide is a chemical compound that belongs to the class of sulfonylacetamides It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with chlorophenyl substituents on both the nitrogen and the sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2); solvents like ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); aqueous or mixed solvent systems.
Major Products Formed:
- Substitution reactions yield derivatives with different substituents on the phenyl rings.
- Oxidation and reduction reactions yield sulfides or sulfones.
- Hydrolysis yields carboxylic acids and amines.
科学研究应用
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide: Similar structure but with a different substitution pattern on the phenyl rings.
N-(2-bromophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
N-(2-chlorophenyl)-2-[(3,4-difluorophenyl)sulfonyl]acetamide: Similar structure but with fluorine atoms instead of chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple chlorine atoms can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-10-6-5-9(7-12(10)17)22(20,21)8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCMIMNITPATDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2611437.png)

![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-fluorophenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2611442.png)
![2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2611443.png)
![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)


![1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2611450.png)
![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)
![5-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2611452.png)
![N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE](/img/structure/B2611453.png)
![Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611455.png)
